molecular formula C21H26N3O2S+ B11511762 N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-phenylethanaminium

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-phenylethanaminium

Cat. No.: B11511762
M. Wt: 384.5 g/mol
InChI Key: JGLMJAXOLHVGCA-UHFFFAOYSA-N
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Description

The compound (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM is a complex organic molecule that features a combination of pyridine, cyano, methoxymethyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the cyano and methoxymethyl groups. The final steps involve the formation of the sulfanyl linkage and the incorporation of the dimethyl(2-oxo-2-phenylethyl)azanium moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM involves its interaction with specific molecular targets. The cyano and pyridine groups may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The overall effect is a result of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM: can be compared with other pyridine derivatives, cyano compounds, and sulfanyl-containing molecules.

Uniqueness

  • The combination of functional groups in (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(2-OXO-2-PHENYLETHYL)AZANIUM provides unique chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H26N3O2S+

Molecular Weight

384.5 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl-dimethyl-phenacylazanium

InChI

InChI=1S/C21H26N3O2S/c1-16-12-18(15-26-4)19(13-22)21(23-16)27-11-10-24(2,3)14-20(25)17-8-6-5-7-9-17/h5-9,12H,10-11,14-15H2,1-4H3/q+1

InChI Key

JGLMJAXOLHVGCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC(=O)C2=CC=CC=C2)C#N)COC

Origin of Product

United States

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